2,3,4-Trifluoroaniline

Descripción general

Descripción

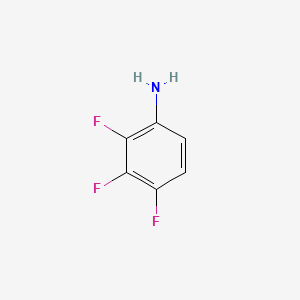

2,3,4-Trifluoroaniline is a chemical compound with the molecular formula F3C6H2NH2 . It is used in the preparation of diethyl 2-(2,3,4-trifluoro)-phenylaminomethylene malonate .

Synthesis Analysis

The synthesis of 2,3,4-Trifluoroaniline has been reported in the literature . One method involves the diazotisation-fluoration and halogen exchange of tetrafluorobenzene . The target product is obtained by synthesizing 2,3,4-Trifluoroaniline at high temperature in the presence of a solvent and liquefied ammonia .Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluoroaniline consists of a benzene ring with three fluorine atoms and one amine group attached. The linear formula is F3C6H2NH2 .Physical And Chemical Properties Analysis

2,3,4-Trifluoroaniline is a liquid at room temperature with a density of 1.393 g/mL at 25 °C . It has a boiling point of 92 °C at 48 mmHg . The refractive index is 1.486 .Aplicaciones Científicas De Investigación

Environmental Remediation

2,3,4-Trifluoroaniline: has been studied for its role in environmental remediation , particularly in the treatment of water contaminated with fluoroaromatic compounds . Research has explored the use of various inoculum sources for the aerobic degradation of this compound, aiming to enhance the efficiency of bioreactors in removing such pollutants from wastewater .

Pharmaceutical Synthesis

This compound serves as an important intermediate in the pharmaceutical industry. It is utilized in the synthesis of several fluoroquinolone antibiotics, such as lomefloxacin and levofloxacin , due to its ability to introduce fluorine atoms into the molecular structure, which can significantly alter the biological activity of these drugs .

Agricultural Chemicals

In the field of agriculture, 2,3,4-Trifluoroaniline is used to create intermediates for pesticides. Its derivatives have shown effectiveness in controlling wheat and melon diseases, with prevention effects exceeding 70%, highlighting its potential in crop protection .

Material Science

The compound’s unique properties make it a valuable material in the development of new liquid crystal compounds. It acts as a basic material for synthesizing 2,3,4-trifluoro diphenylacetylene liquid crystal compounds , which are crucial in the production of advanced display technologies .

Analytical Chemistry

2,3,4-Trifluoroaniline is used in analytical chemistry for the preparation of standards and reagents. Its well-defined physical and chemical properties, such as boiling point and refractive index, make it suitable for use in various analytical methods .

Organic Synthesis

In organic synthesis, this compound is a versatile building block. It is employed in the synthesis of complex organic molecules, including the preparation of diethyl 2-(2,3,4-trifluoro)-phenylaminomethylene malonate , which can be a precursor to more complex organic compounds .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that aniline compounds often interact with various enzymes and proteins within biological systems .

Mode of Action

Aniline compounds typically interact with their targets through non-covalent interactions, such as hydrogen bonding and Van der Waals forces .

Biochemical Pathways

It is known that fluoroaromatics, including 2,3,4-trifluoroaniline, can be metabolized by certain bacterial species, indicating that they may interact with microbial metabolic pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

It is known that fluoroaromatic compounds can cause cellular toxicity and disrupt normal cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trifluoroaniline. For instance, the presence of certain bacterial species can enhance the degradation of fluoroaromatic compounds, including 2,3,4-Trifluoroaniline .

Propiedades

IUPAC Name |

2,3,4-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDGNXCXTDDYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959469 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trifluoroaniline | |

CAS RN |

3862-73-5 | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

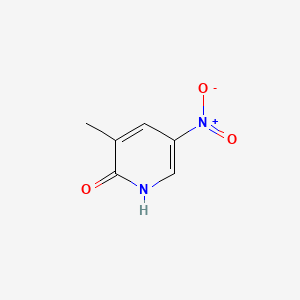

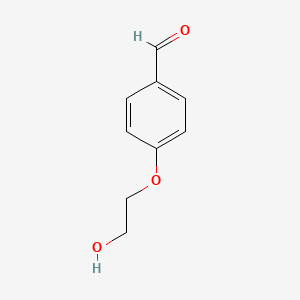

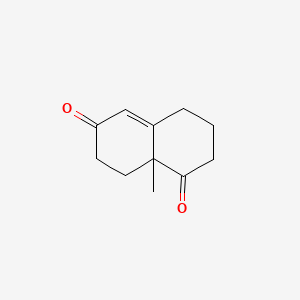

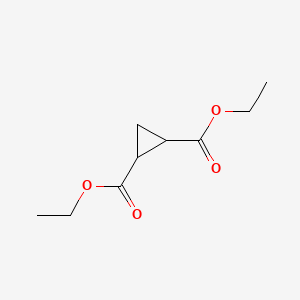

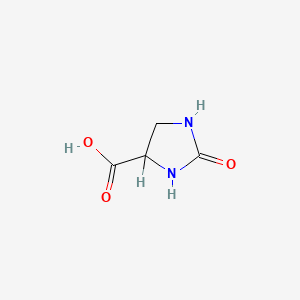

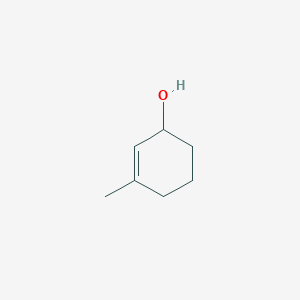

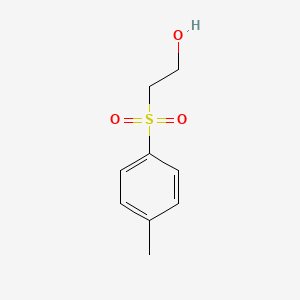

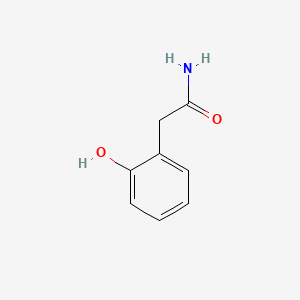

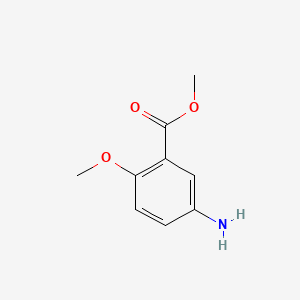

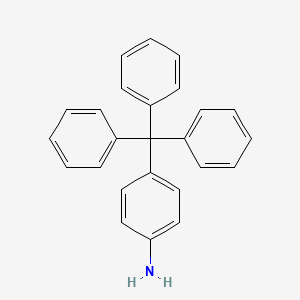

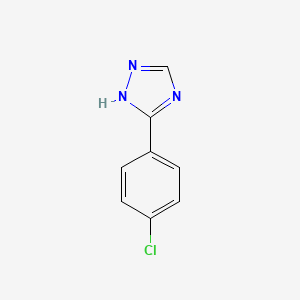

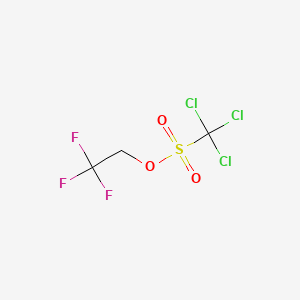

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

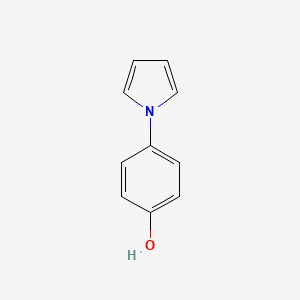

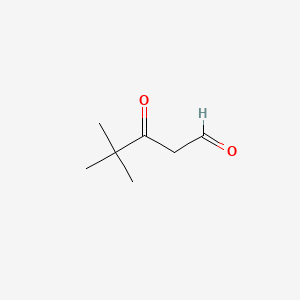

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2,3,4-Trifluoroaniline?

A: 2,3,4-Trifluoroaniline serves as a crucial building block in organic synthesis. It is primarily used as a precursor for synthesizing various pharmaceutical compounds and materials. For instance, it is utilized in the production of fleroxacin, an antibiotic, [] and lomefloxacin hydrochloride, also an antibiotic. [] Furthermore, it serves as a starting material for the synthesis of 3,4,5-trifluorobromobenzene, a compound with applications in various chemical processes. []

Q2: Can 2,3,4-Trifluoroaniline be used to create materials with specific properties?

A: Yes, 2,3,4-Trifluoroaniline is a valuable precursor for synthesizing fluorinated polybenzoxazines. [] These polymers exhibit desirable properties like low dielectric constants, high thermal stability, and low moisture absorption, making them suitable for applications like interlayer dielectrics in high-temperature electronic devices. []

Q3: How is 2,3,4-Trifluoroaniline typically synthesized?

A: The most common synthesis route for 2,3,4-Trifluoroaniline involves the catalytic hydrogenation of 2,3,4-trifluoronitrobenzene. [] This reaction commonly employs Raney-Ni as a catalyst in an ethanol medium. [] Optimizing parameters like the catalyst amount, reaction temperature, and hydrogen pressure is crucial to achieving high yield and purity. [] Another method utilizes 2,3,4-trifluoroaniline to synthesize 2,3,4-trifluorobenzoic acid through diazotization and subsequent reactions with either a nitrile group or bromination followed by Grignard reagent formation. []

Q4: Are there any environmental concerns regarding 2,3,4-Trifluoroaniline?

A: Research has been conducted on the aerobic biodegradation of 2,3,4-Trifluoroaniline. [, ] Understanding its degradation pathway and the microbial communities involved is essential for assessing its environmental impact and developing effective bioremediation strategies. [, ]

Q5: Has 2,3,4-Trifluoroaniline been used in quantum computing research?

A: Interestingly, 2,3,4-Trifluoroaniline has found application in quantum computing research. The three 19F nuclear spins within the molecule were utilized as qubits to implement the three-qubit Deutsch-Jozsa algorithm in a high-resolution NMR setting. [] This highlights the compound's versatility and potential in advanced scientific fields. []

Q6: What is known about the safety and toxicity of 2,3,4-Trifluoroaniline?

A6: While the provided research focuses mainly on synthesis and applications, it is crucial to acknowledge that handling any chemical, including 2,3,4-Trifluoroaniline, requires caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information and handling instructions.

Q7: What are the future directions for research on 2,3,4-Trifluoroaniline?

A7: Future research could focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.